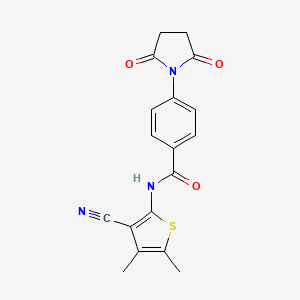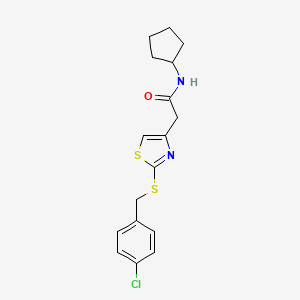
6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 6-chloro-4-dichloro-4,5-dihydro-3(2H)-pyridazinone, is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 243-245°C and a boiling point of 454°C. It is soluble in water, alcohols, and ethers, and is insoluble in benzene and other organic solvents. This compound is used in a variety of research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibitors, and in the development of novel drugs.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinoneichloro-4,5-dihydro-3(2H)-pyridazinone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By blocking the action of this enzyme, the compound can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinoneichloro-4,5-dihydro-3(2H)-pyridazinone are not fully understood. However, it is believed to have anti-inflammatory and analgesic effects, as well as the potential to inhibit the growth of certain types of cancer cells. It has also been shown to increase the production of certain hormones, such as testosterone and progesterone, and to reduce the levels of certain hormones, such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinoneichloro-4,5-dihydro-3(2H)-pyridazinone in laboratory experiments include its relatively low cost, its high solubility in water and alcohols, and its ability to act as an enzyme inhibitor. However, it is important to note that the compound can be toxic if handled improperly and that it can react with other chemicals in the laboratory. Therefore, proper safety precautions must be taken when handling the compound.
Orientations Futures
There are a number of potential future directions in which 6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinoneichloro-4,5-dihydro-3(2H)-pyridazinone can be used. These include further research into its potential anti-inflammatory and analgesic effects, its ability to act as an enzyme inhibitor, and its potential to inhibit the growth of certain types of cancer cells. It could also be used in the development of novel drugs, in the study of the structure and function of proteins and enzymes, and in the study of the metabolism of drugs and other compounds in the body. Additionally, it could be used in the development of new synthetic methods and in the synthesis of new compounds.
Méthodes De Synthèse
6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinoneichloro-4,5-dihydro-3(2H)-pyridazinone can be synthesized through several methods. The most common method is the reaction of 4-chlorophenol and 2,6-dichlorophenol in the presence of sodium hydroxide and anhydrous zinc chloride. This reaction results in the formation of the desired compound and several byproducts. The reaction can be carried out in a solvent such as ethanol or dichloromethane. The reaction conditions must be carefully controlled to ensure a high yield of the desired product.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinoneichloro-4,5-dihydro-3(2H)-pyridazinone has a wide range of applications in the scientific and medical fields. It is used in the synthesis of pharmaceuticals, in the study of enzyme inhibitors, and in the development of novel drugs. It is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions. The compound has also been used in the study of the structure and function of proteins and enzymes. It has also been used in the study of the metabolism of drugs and other compounds in the body.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O/c17-10-6-4-9(5-7-10)14-8-11(16(22)21-20-14)15-12(18)2-1-3-13(15)19/h1-7,11H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQKVIFHTRYKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)
![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)



![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B2973927.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)

![1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2973932.png)

